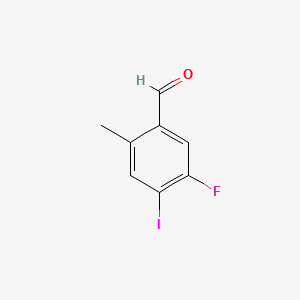
5-Fluoro-4-iodo-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodo-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H6FIO . It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodo-2-methylbenzaldehyde typically involves the iodination and fluorination of 2-methylbenzaldehyde. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-4-iodo-2-methylbenzaldehyde can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of compounds like 5-Fluoro-4-azido-2-methylbenzaldehyde.
Oxidation: Formation of 5-Fluoro-4-iodo-2-methylbenzoic acid.
Reduction: Formation of 5-Fluoro-4-iodo-2-methylbenzyl alcohol
Scientific Research Applications
Chemistry: 5-Fluoro-4-iodo-2-methylbenzaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The unique substitution pattern on the benzene ring can lead to compounds with specific biological activities.
Industry: In the material science industry, this compound can be used in the design of new functional materials, such as organic electronics or optoelectronics .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The presence of electron-withdrawing groups (fluorine and iodine) on the benzene ring enhances its reactivity towards nucleophiles.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific bioactive derivatives synthesized from this compound .
Comparison with Similar Compounds
5-Fluoro-2-methylbenzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
4-Iodo-2-methylbenzaldehyde: Lacks the fluorine substitution, affecting its electronic properties and reactivity.
2-Fluoro-4-iodobenzaldehyde: Similar substitution pattern but without the methyl group, leading to different steric and electronic effects.
Uniqueness: 5-Fluoro-4-iodo-2-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
5-fluoro-4-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-4H,1H3 |
InChI Key |
QCZREWHANZICFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



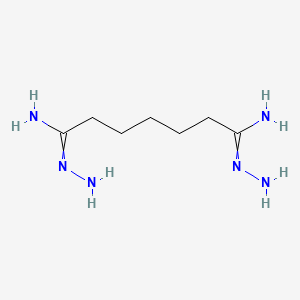

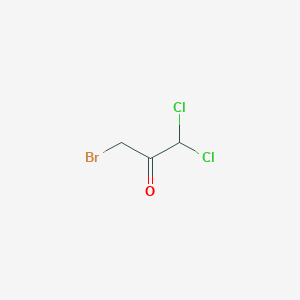
![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)



![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
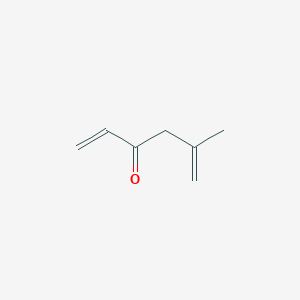
![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)
![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
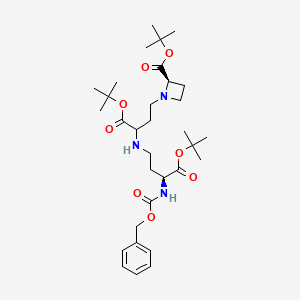
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
